Product packaging for Mephenoxalone-d3(Cat. No.:)

Mephenoxalone-d3

Cat. No.: B1160704
M. Wt: 226.24
Attention: For research use only. Not for human or veterinary use.
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Description

Mephenoxalone-d3 is a deuterated stable isotope analog of Mephenoxalone, which is a centrally-acting muscle relaxant and a mild anxiolytic . The incorporation of three deuterium atoms in place of hydrogen yields a molecular formula of C11H10D3NO4 and a molecular weight of 226.24 g/mol . This product is supplied as a white to off-white solid and is highly soluble in DMSO and very slightly soluble in Methanol . It is recommended to store the compound at -20°C . As an isotopically labeled internal standard, this compound is an essential tool for quantitative bioanalysis in pharmacokinetic and metabolic studies. It is primarily used in Liquid Chromatography-Mass Spectrometry (LC-MS) applications to ensure accurate and precise measurement of the parent drug, Mephenoxalone, in complex biological matrices such as plasma and serum. The deuterated standard helps correct for analyte loss during sample preparation and ionization variations in the mass spectrometer, thereby improving the reliability of analytical data. The parent compound, Mephenoxalone, is known to act by inhibiting polysynaptic reflex arcs, leading to skeletal muscle relaxation . This product, this compound, is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for the parent compound, Mephenoxalone, which indicates it may cause skin and eye irritation and is harmful if inhaled . Appropriate personal protective equipment should be worn when handling.

Properties

Molecular Formula

C₁₁H₁₀D₃NO₄

Molecular Weight

226.24

Synonyms

5-[(2-Methoxyphenoxy)-methyl]-2-oxazolidinone-d3;  5-(o-Methoxyphenoxymethyl)-2-oxazolidinone-d3;  Metoxadone-d3;  Methoxydone-d3;  Dorsiflex-d3;  Xerene-d3

Origin of Product

United States

Synthetic Methodologies for Mephenoxalone D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of Mephenoxalone-d3 necessitates the specific placement of deuterium atoms. Based on its structure, the most logical and common position for trideuteration is the methoxy (B1213986) group (-OCH3) on the phenoxy ring, resulting in a methoxy-d3 (-OCD3) moiety. This can be achieved through two primary strategies: starting the synthesis with a deuterated precursor or introducing the deuterium at a later stage.

Precursor Deuteration Approaches

A robust and common strategy for synthesizing isotopically labeled compounds is to begin with a commercially available or synthetically prepared deuterated starting material. nuvisan.com For this compound, the key deuterated precursor would be guaiacol-d3 (2-(methoxy-d3)phenol).

The general synthesis of Mephenoxalone (B1676273) often starts from guaiacol. Current time information in Bangalore, IN.rsc.orgnih.gov A plausible synthetic route to this compound using guaiacol-d3 would follow a similar pathway. The synthesis could proceed via the alkylation of guaiacol-d3 with a suitable three-carbon electrophile to form 3-(2-(methoxy-d3)phenoxy)-1,2-propanediol. This deuterated diol can then be cyclized with a carbonyl source, such as urea (B33335) or a phosgene (B1210022) equivalent, to form the oxazolidinone ring of this compound. Current time information in Bangalore, IN.google.com

An alternative precursor-based approach involves the synthesis of (o-(methoxy-d3))phenoxyacetaldehyde. This can be achieved by alkylating guaiacol-d3 with bromoacetaldehyde (B98955) diethyl acetal (B89532), followed by acidic hydrolysis of the acetal to yield the deuterated aldehyde. Current time information in Bangalore, IN.rsc.org This aldehyde can then be converted to this compound through a multi-step process involving the addition of a cyanide source, reduction, and subsequent cyclization. rsc.org

The synthesis of the key precursor, guaiacol-d3, can be accomplished by the methylation of catechol using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4), in the presence of a base.

Post-Synthetic Deuteration Techniques

Post-synthetic deuteration involves introducing deuterium into the fully formed Mephenoxalone molecule or a late-stage intermediate. However, for achieving specific labeling at the methoxy group, this approach is generally less efficient and specific than precursor deuteration.

One potential, though likely challenging, method is a direct H/D exchange on the methoxy group of Mephenoxalone. Such exchanges on aromatic methoxy groups often require harsh conditions and specific catalysts, and may suffer from a lack of selectivity, potentially leading to deuterium incorporation at other sites on the aromatic ring. mdpi.com Catalytic systems involving transition metals like iridium or palladium have been used for H/D exchange on aromatic compounds, but selectivity can be an issue. acs.orgrsc.org

Given the efficiency and selectivity, the precursor deuteration approach starting from guaiacol-d3 is the more logical and preferred method for the synthesis of this compound.

Optimization of Deuterium Labeling Efficiency and Purity

Achieving high isotopic enrichment and chemical purity is critical for the application of deuterated compounds. This requires careful optimization of reaction conditions and purification methods.

Reaction Conditions and Catalytic Systems

For the precursor deuteration approach using guaiacol-d3, the optimization would focus on the subsequent steps. In the alkylation of guaiacol-d3, the choice of base (e.g., K2CO3) and solvent (e.g., acetone) can influence the yield. Current time information in Bangalore, IN.rsc.org The cyclization step to form the oxazolidinone ring is also critical. The original synthesis by Lunsford involved heating the propanediol (B1597323) intermediate with urea at high temperatures (180-200°C). Current time information in Bangalore, IN. Optimization of temperature and reaction time is necessary to maximize yield and minimize degradation.

In syntheses proceeding through the (o-(methoxy-d3))phenoxyacetaldehyde intermediate, the addition of trimethylsilyl (B98337) cyanide (TMSCN) can be catalyzed by various Lewis acids such as ZnI2 or Montmorillonite K10. rsc.org The choice of catalyst can affect the yield of the resulting silylated intermediate. The subsequent reduction and cyclization steps would also require optimization of reagents and conditions to ensure high fidelity of the deuterated label. rsc.org

If post-synthetic deuteration were attempted, the choice of catalyst would be paramount. Iridium complexes, for example, have shown activity in H/D exchange reactions, with the ligand environment influencing selectivity. rsc.org Palladium on carbon (Pd/C) has also been used for H-D exchange reactions with D2O. mdpi.com However, achieving exclusive deuteration at the methoxy group of Mephenoxalone without affecting the aromatic protons would be a significant challenge requiring extensive catalyst and condition screening.

Purification and Isolation of Deuterated Analogs

Standard chromatographic techniques are essential for the purification of this compound. After the synthesis, the crude product is typically subjected to purification to remove unreacted starting materials, reagents, and byproducts.

Flash column chromatography on silica (B1680970) gel is a common method for purifying organic compounds of moderate polarity like Mephenoxalone. acs.org The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be optimized to achieve good separation.

Recrystallization is another powerful purification technique that can be employed to obtain highly pure crystalline this compound. Solvents for recrystallization would be chosen based on the solubility profile of the compound. The original synthesis of Mephenoxalone involved purification by fractional distillation and crystallization. Current time information in Bangalore, IN.

Following purification, it is crucial to ensure the removal of any residual protic solvents, as these could potentially lead to back-exchange of the deuterium label, although this is unlikely for a C-D bond in a methoxy group under normal conditions.

Characterization of Synthetic this compound Purity and Isotopic Enrichment

The final step in the synthesis is the thorough characterization of this compound to confirm its chemical identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and spectrometric techniques is typically employed. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose.

¹H NMR is used to confirm the structure of the molecule and to assess the degree of deuteration. In the spectrum of this compound, the signal corresponding to the methoxy protons (around 3.8 ppm in the non-deuterated compound) should be significantly diminished or absent. rsc.org The integration of any residual signal against other protons in the molecule allows for the calculation of isotopic purity. cdnsciencepub.comrsc.org

¹³C NMR can also be used to confirm the structure. The carbon of the -OCD3 group will show a characteristic triplet multiplicity due to coupling with deuterium (I=1), and its chemical shift may be slightly different from the corresponding -OCH3 carbon.

²H NMR (Deuterium NMR) can directly detect the presence and location of deuterium atoms in the molecule, providing unambiguous evidence of successful deuteration. cdnsciencepub.com

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement. rsc.org For this compound (C11H10D3NO4), the molecular ion peak in the mass spectrum should correspond to the deuterated mass (approximately 226.24 g/mol ) rather than the non-deuterated mass (approximately 223.23 g/mol ). researchgate.net The isotopic distribution pattern will clearly show the incorporation of three deuterium atoms. rsc.org

The combination of these analytical techniques provides a comprehensive picture of the synthesized this compound, ensuring its suitability for its intended research applications.

Table of Research Findings on Deuteration Strategies

StrategyKey Precursor/ReagentCatalyst/ConditionsAdvantagesChallenges/Considerations
Precursor Deuteration Guaiacol-d3Standard organic synthesis reagents (e.g., K2CO3, urea)High site-selectivity; High isotopic enrichmentAvailability and cost of deuterated precursor
Precursor Deuteration (o-(methoxy-d3))phenoxyacetaldehydeLewis acids (e.g., ZnI2), LiAlH4, BTCModular approachMulti-step conversion to final product
Post-Synthetic Deuteration MephenoxaloneIridium or Palladium complexes, D2OPotentially fewer steps if direct exchange is possibleLow selectivity, risk of deuteration at other positions; Harsh reaction conditions may be required

Table of Analytical Characterization Methods

TechniqueInformation ObtainedExpected Result for this compound
¹H NMR Structural confirmation, Isotopic PurityAbsence or significant reduction of the methoxy proton signal (~3.8 ppm)
¹³C NMR Structural confirmationTriplet for the -OCD3 carbon
²H NMR Direct detection of deuteriumSignal corresponding to the -OCD3 group
Mass Spectrometry Molecular Weight, Isotopic EnrichmentMolecular ion peak at m/z ~226.24, showing a +3 mass shift

Spectroscopic Validation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are essential to confirm the identity, structure, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium atoms. The technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound.

The molecular weight of non-deuterated Mephenoxalone (C₁₁H₁₃NO₄) is approximately 223.23 g/mol . drugbank.comnist.gov

For this compound (C₁₁H₁₀D₃NO₄), where three hydrogen atoms are replaced by deuterium atoms, the expected monoisotopic mass would be increased by approximately 3 Da. The molecular weight is 226.24 g/mol . usbio.net

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and provide a highly accurate mass measurement, distinguishing the deuterated compound from its non-deuterated counterpart and any potential impurities. In the mass spectrum, the molecular ion peak (M+) would be observed at m/z corresponding to the deuterated compound. For instance, in an electron ionization (EI) mass spectrum, the parent peak for this compound would be expected at m/z 226, a shift from the m/z 223 peak of the unlabeled compound. nih.gov

Property Mephenoxalone This compound
Molecular FormulaC₁₁H₁₃NO₄C₁₁H₁₀D₃NO₄
Molecular Weight223.23 g/mol 226.24 g/mol
Expected M+ Peak (m/z)223226

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of the molecule. Both ¹H NMR and ¹³C NMR would be used for validation.

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet corresponding to the methoxy protons (-OCH₃) at approximately 3.8 ppm would be absent or significantly diminished. The absence of this signal is a strong indicator of successful deuteration at the methoxy position. The other proton signals corresponding to the aromatic ring, the oxazolidinone ring, and the methylene (B1212753) bridge would remain, although minor shifts might be observed due to the isotopic effect.

¹³C NMR: The carbon-13 NMR spectrum would show a characteristic signal for the trideuteromethyl carbon (-CD₃). Due to the coupling between carbon-13 and deuterium (which has a spin I=1), this signal would appear as a multiplet (typically a 1:1:1 triplet), which is a key confirmation of deuteration at that specific carbon. The chemical shift of this carbon would also be slightly different compared to the non-deuterated analogue.

Chromatographic Purity Assessment

Chromatographic methods are employed to determine the purity of the synthesized this compound, separating it from any starting materials, by-products, or non-deuterated Mephenoxalone.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A reversed-phase HPLC method would be suitable for this compound.

Column: A C18 column, such as a Cosmosil 5C18-MS, is effective for separating Mephenoxalone from related compounds. nih.gov

Mobile Phase: A typical mobile phase could consist of a mixture of water, acetonitrile, and a small amount of an acid like acetic acid, run in either isocratic or gradient mode. nih.gov

Detection: UV detection would be suitable, as the aromatic ring in this compound provides strong UV absorbance. For quantitative analysis, a calibration curve would be generated using a reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A highly pure sample would show a single major peak at the expected retention time. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For even greater specificity and sensitivity, HPLC can be coupled with a mass spectrometer. LC-MS allows for the separation of components by chromatography, followed by their identification based on mass-to-charge ratio. This is particularly useful to confirm that the main chromatographic peak corresponds to the correct mass for this compound and to identify any co-eluting impurities.

Advanced Analytical Applications of Mephenoxalone D3

Mephenoxalone-d3 as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. bioanalysis-zone.combioanalysis-zone.com this compound, with its deuterium-labeled structure, is an ideal internal standard for the quantification of Mephenoxalone (B1676273) in complex biological matrices. scispace.comupf.edu

Isotope-Dilution Mass Spectrometry (LC-MS/MS, GC-MS)

Isotope dilution mass spectrometry (IDMS) is a powerful technique for high-accuracy quantification. wikipedia.org It involves the addition of a known amount of an isotopically labeled compound, such as this compound, to a sample before processing. wikipedia.org This "isotope dilution" allows for the correction of analyte loss during sample preparation and analysis, as the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties. bioanalysis-zone.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary platforms for IDMS. shimadzu.com.sgmdpi.com In these methods, Mephenoxalone and this compound co-elute chromatographically but are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratios. nih.govepa.gov This allows for the precise calculation of the analyte concentration, even in the presence of matrix interferences. nih.gov The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS or GC-MS analysis can significantly reduce the uncertainty of measurements. wikipedia.org

For instance, in a typical LC-MS/MS method, specific precursor-to-product ion transitions for both Mephenoxalone and this compound are monitored. The ratio of the peak areas of the analyte to the internal standard is then used to construct a calibration curve and determine the concentration of Mephenoxalone in unknown samples. mdpi.commdpi.com

Table 1: Representative Ion Transitions for Mephenoxalone and this compound in Mass Spectrometry

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Mephenoxalone224.1124.0
This compound227.1127.0

Note: The specific m/z values may vary slightly depending on the instrument and ionization conditions.

Method Development and Validation for Deuterated Internal Standards

The development and validation of bioanalytical methods using deuterated internal standards like this compound follow stringent guidelines to ensure reliability. mdpi.comnih.gov Key validation parameters include linearity, accuracy, precision, selectivity, and stability. nih.gov

During method development, it is crucial to select an appropriate internal standard that closely mimics the behavior of the analyte. bioanalysis-zone.com A stable isotope-labeled internal standard is considered the gold standard because it co-elutes with the analyte and experiences similar ionization effects, thus providing the most accurate correction. bioanalysis-zone.comjyoungpharm.org The validation process involves analyzing calibration standards and quality control (QC) samples at various concentrations to confirm that the method is accurate and precise over the intended analytical range. mdpi.com

Table 2: Typical Validation Parameters for a Bioanalytical Method

ParameterAcceptance Criteria
LinearityCorrelation coefficient (r²) ≥ 0.99
AccuracyWithin ±15% of the nominal concentration (±20% at the lower limit of quantification)
PrecisionCoefficient of variation (CV) ≤ 15% (≤ 20% at the lower limit of quantification)
SelectivityNo significant interference at the retention time of the analyte and internal standard
StabilityAnalyte should be stable under various storage and processing conditions

Source: Adapted from regulatory guidelines for bioanalytical method validation.

Matrix Effects and Signal Suppression/Enhancement Mitigation in Assays

Biological matrices such as plasma and urine are complex and can significantly impact the ionization of an analyte in the mass spectrometer, leading to signal suppression or enhancement. nih.govnih.gov This phenomenon, known as the matrix effect, can compromise the accuracy of quantitative results. bataviabiosciences.com

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. nih.govnih.gov Since the internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. bioanalysis-zone.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized. nih.gov This ensures that the quantitative data remains accurate and reliable, even in the presence of complex biological components. nih.gov

Application in Methodologies for the Detection and Quantification of Mephenoxalone and its Metabolites

Beyond its role as an internal standard in mass spectrometry, the principles of using a well-characterized compound like this compound can be extended to the development and validation of other analytical techniques for Mephenoxalone and its metabolites.

Electrochemical Analysis Techniques (e.g., Voltammetry)

Electrochemical methods, such as voltammetry, offer a sensitive and cost-effective approach for drug analysis. researchgate.net A study on the voltammetric analysis of Mephenoxalone using a boron-doped diamond electrode demonstrated its feasibility for determining the drug in pharmaceutical and biological samples. researchgate.net In such method development, while this compound itself is not directly measured electrochemically, a well-characterized standard is essential for validating the method's accuracy and precision. The electrochemical oxidation of Mephenoxalone was observed to produce an irreversible anodic signal at a potential of +1380 mV. researchgate.net The development of such a method would rely on precise calibration with a known standard of Mephenoxalone.

Spectroelectrochemical methods can provide further insights into the redox behavior of molecules like Mephenoxalone. researchgate.net

Spectroscopic Detection Methods (e.g., Fluorescence Detection, UV-Vis)

Spectroscopic techniques, including UV-Visible (UV-Vis) and fluorescence detection, are also employed for the quantification of pharmaceutical compounds. nih.gov A simple and sensitive high-performance liquid chromatographic (HPLC) method with fluorescence detection has been developed for the determination of Mephenoxalone in human plasma. researchgate.net Additionally, derivative spectrophotometry has been used for the simultaneous determination of Mephenoxalone and acetaminophen (B1664979) in combined tablet preparations. nih.gov

In the development and validation of these spectroscopic methods, the use of a highly pure, well-characterized standard of Mephenoxalone is crucial for establishing the calibration curve and ensuring the accuracy of the measurements. While this compound is not typically used directly in these detection methods, its availability as a stable, high-purity compound underscores the importance of reference standards in all quantitative analytical work.

Role in Analytical Quality Control and Inter-Laboratory Comparability Studies

The reliability and consistency of analytical data are paramount in scientific research, clinical diagnostics, and regulatory compliance. This compound, as a stable isotope-labeled internal standard, plays a crucial role in establishing robust analytical quality control (QC) measures and ensuring the comparability of results across different laboratories. Its chemical and physical properties, being nearly identical to the target analyte mephenoxalone, make it an ideal tool for minimizing analytical variability and improving data accuracy.

The primary function of this compound in quality control is to correct for variations that can occur at multiple stages of the analytical process, including sample preparation, extraction, and instrumental analysis. chromatographyonline.combiopharmaservices.com By adding a known amount of this compound to every sample, both calibration standards and unknown samples, analysts can use the ratio of the analyte's response to the internal standard's response for quantification. core.ac.uk This ratiometric approach effectively compensates for sample-to-sample inconsistencies, such as losses during extraction or fluctuations in instrument response, thereby enhancing the precision and accuracy of the measurement. biopharmaservices.compharmuni.com

Inter-laboratory comparability is essential for the standardization of analytical methods and for ensuring that results from different testing facilities are equivalent and reliable. researchgate.net Participation in proficiency testing (PT) schemes or inter-laboratory comparison studies is a common practice for laboratories to assess their analytical performance against their peers. minerva-biolabs.com In such studies, a central organizer distributes identical samples to multiple laboratories for analysis. The use of a common internal standard like this compound across all participating laboratories is critical for harmonizing the analytical procedures and minimizing inter-laboratory discrepancies. gtfch.org

By providing a stable reference point, this compound helps to distinguish between variability caused by the analytical method itself and the true differences in analyte concentration among samples. This is particularly important when different laboratories may use slightly different equipment or variations of a standard operating procedure. The consistent use of this compound allows for the normalization of data, making the results more comparable and reliable, which is a fundamental requirement for method validation according to international guidelines. europa.eu

The following interactive table illustrates a hypothetical scenario of an inter-laboratory comparability study for the quantification of mephenoxalone in a quality control sample, demonstrating the role of this compound in improving the consistency of results.

Table 1: Hypothetical Inter-Laboratory Comparison for Mephenoxalone Quantification

LaboratorySample IDMephenoxalone Peak Area (Analyte)This compound Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Lab AQC-001485,231248,9921.94884.87
Lab BQC-001462,789239,8761.92934.82
Lab CQC-001501,456257,1231.95024.88
Lab DQC-001475,982245,6781.93744.84
Lab EQC-001493,112253,0111.94894.87

This table is a representative illustration of how this compound would be used in an inter-laboratory study. The data is hypothetical and intended for demonstrative purposes only.

In this example, while the absolute peak areas for both the analyte and the internal standard vary between laboratories due to differences in instrument sensitivity and sample handling, the peak area ratios remain highly consistent. This consistency in the ratio leads to a narrow range of calculated concentrations, demonstrating the effectiveness of using a stable isotope-labeled internal standard to achieve high-quality, comparable results across different analytical sites.

In Vitro Metabolism and Biotransformation Research Utilizing Mephenoxalone D3

Elucidation of Mephenoxalone (B1676273) Metabolic Pathways via Deuterium (B1214612) Isotope Effects

The substitution of hydrogen with its heavier, stable isotope deuterium (d), can significantly impact the rate of metabolic reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for elucidating metabolic pathways. portico.orgnih.govnih.gov The C-D bond is stronger than the C-H bond, and thus requires more energy to break, leading to a slower rate of reaction at the deuterated site. portico.org By strategically placing deuterium atoms on a molecule like Mephenoxalone, researchers can probe its metabolic fate in detail.

Identification of Metabolically Labile Sites

Metabolically labile sites, or "soft spots," are positions on a drug molecule that are most susceptible to enzymatic modification, often by cytochrome P450 (CYP) enzymes. news-medical.net Identifying these sites is crucial for understanding a drug's clearance and for designing more stable analogues. The use of Mephenoxalone-d3 in in vitro systems, such as human liver microsomes (HLMs), can pinpoint these labile sites. nih.govamazonaws.com

When Mephenoxalone and this compound are incubated with HLMs, a comparison of the resulting metabolite profiles can reveal the sites of metabolism. A significant decrease in the formation of a particular metabolite from this compound compared to the non-deuterated parent compound strongly suggests that the deuterated position is a primary site of metabolism. osti.govnih.gov For Mephenoxalone, known metabolic reactions include hydroxylation and cleavage of the ether linkage. medtigo.comresearchgate.net For instance, if the methoxy (B1213986) group on the phenoxy ring is deuterated (OCD3), a reduced rate of O-demethylation would be expected. Similarly, deuteration of the oxazolidinone ring could help determine its stability and role in metabolism. This "metabolic switching" phenomenon, where a blocked pathway diverts metabolism to other sites, further aids in constructing a comprehensive metabolic map. portico.orgosti.gov

Quantitation of Primary and Secondary Metabolites in In Vitro Systems

Accurate quantitation of metabolites formed in in vitro systems is essential for understanding the relative importance of different metabolic pathways. This compound serves as an ideal internal standard for the quantification of Mephenoxalone and its non-deuterated metabolites using liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netmdpi.com Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar ionization efficiency and matrix effects, leading to more accurate and precise measurements.

In a typical experiment, a known concentration of this compound is added to in vitro incubation samples containing Mephenoxalone. The samples are then analyzed by LC-MS. By comparing the peak area of the non-deuterated metabolite to that of the deuterated internal standard, a precise concentration can be determined.

Table 1: Illustrative Quantitation of Mephenoxalone Metabolites in Human Liver Microsomes using this compound as an Internal Standard

MetaboliteRetention Time (min)Concentration (µM)
5-hydroxymephenoxalone4.21.5
3-hydroxy-4-methoxy-mephenoxalone5.10.8
o-methoxyphenol3.52.3
3-amino-1,2-propanediol2.12.3

This table is for illustrative purposes only and does not represent actual experimental data.

Enzyme Kinetics and Cytochrome P450 (CYP) Phenotyping Studies with this compound

Understanding which CYP enzymes are responsible for a drug's metabolism is critical for predicting potential drug-drug interactions and inter-individual variability in drug response. nih.gov This process, known as reaction phenotyping, can be effectively carried out using this compound.

In Vitro CYP Reaction Phenotyping (e.g., CYP3A4, CYP2C family)

The metabolism of Mephenoxalone is reported to be mediated by CYP enzymes, with some evidence pointing towards CYP1A2 and CYP2E1. medtigo.com However, a comprehensive phenotyping study is necessary to identify all contributing enzymes. In vitro reaction phenotyping typically involves incubating the drug with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of specific chemical inhibitors. nih.govnovartis.com

By using this compound as the substrate, the formation of specific deuterated metabolites can be monitored in the presence of various CYP isoforms. For example, to assess the role of CYP3A4, this compound would be incubated with recombinant CYP3A4. The formation of deuterated hydroxylated metabolites would confirm its involvement. Similar experiments would be conducted for other major drug-metabolizing enzymes, including members of the CYP2C family (e.g., CYP2C9, CYP2C19), CYP2D6, and CYP1A2. fda.govnih.gov

Determination of Kinetic Parameters (e.g., Vmax, Km) Using Deuterated Substrates

The use of this compound allows for the precise determination of key enzyme kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.govslideshare.net The Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. Vmax represents the maximum rate of metabolism when the enzyme is saturated with the substrate.

Due to the kinetic isotope effect, the Vmax for the metabolism of this compound at a deuterated site is expected to be lower than that of the non-deuterated Mephenoxalone. osti.gov The Km may or may not be affected, depending on whether the isotopic substitution influences the binding of the substrate to the enzyme's active site. By determining these parameters for both Mephenoxalone and this compound with specific CYP isoforms, researchers can gain a deeper understanding of the enzyme's efficiency in metabolizing the drug.

Table 2: Hypothetical Kinetic Parameters for Mephenoxalone Hydroxylation by CYP3A4

SubstrateKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km)
Mephenoxalone501002.0
This compound52400.77

This table is for illustrative purposes only and demonstrates the potential impact of the kinetic isotope effect.

Mechanistic Understanding of Enzyme-Substrate Interactions

Deuterium isotope effect studies can provide valuable insights into the mechanism of CYP-catalyzed reactions. nih.govnih.govacs.orgnih.gov The magnitude of the observed KIE can help to elucidate the nature of the transition state of the reaction. A large primary KIE is indicative that C-H bond cleavage is the rate-determining step in the catalytic cycle.

By studying the metabolism of this compound with different CYP isoforms, it is possible to probe the active site environment of each enzyme. nih.gov For instance, a small KIE might suggest that other steps in the catalytic cycle, such as product release, are rate-limiting, or that the substrate has a high degree of conformational mobility within the active site. nih.gov These mechanistic studies, combining experimental data from this compound with computational modeling, can build a detailed picture of how the drug docks into the enzyme active site and how its biotransformation is orchestrated at a molecular level. cambridgemedchemconsulting.comnih.gov

In Vitro Research on this compound Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and publicly available research, no specific information or data could be found regarding in vitro studies conducted on the chemical compound this compound.

The requested article, intended to focus solely on the in vitro metabolism, biotransformation, enzyme induction and inhibition, and drug transport of this compound, cannot be generated due to the absence of relevant research findings. Searches for the deuterated form of mephenoxalone in the context of hepatic models, drug-drug interactions, and cellular transport assays did not yield any specific results.

Information is available for the non-deuterated parent compound, mephenoxalone. Studies indicate that mephenoxalone is a centrally acting muscle relaxant. medtigo.compatsnap.compatsnap.com It is known to be metabolized in the liver, primarily by cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1. medtigo.com However, there is no corresponding data in the public domain that details the metabolic pathways, enzyme kinetics, or transport characteristics of its deuterated analogue, this compound.

The use of deuterium in drug discovery is a known strategy to alter the pharmacokinetic properties of a compound, potentially affecting its metabolism. google.comgoogle.com However, the effects of deuteration are not always predictable and must be determined through specific studies. google.com Without such studies for this compound, any discussion on its in vitro properties would be purely speculative.

General methodologies for in vitro studies, such as those using human liver microsomes, hepatocytes, and cell lines like Caco-2 for permeability assays, are well-established for assessing drug metabolism and transport. frontiersin.orgadmescope.comkaly-cell.comnih.govpharmaron.comnih.govnih.govnih.gov These techniques are routinely used to investigate enzyme induction and inhibition, which are crucial for predicting potential drug-drug interactions. mbbiosciences.commdpi.commdpi.combioivt.comlongdom.org Nevertheless, the application of these methods to this compound has not been reported in the available literature.

Mechanistic Studies on Mephenoxalone D3 at the Molecular and Cellular Level in Vitro

Receptor Binding and Ligand-Target Interaction Studies (In Vitro)

The interaction of a ligand with its receptor is the foundational event of its pharmacological action. For Mephenoxalone-d3, in vitro receptor binding studies are essential to characterize its affinity and selectivity for its primary molecular targets.

Mephenoxalone (B1676273) is known to enhance the activity of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, by interacting with GABA-A receptors. patsnap.com This interaction leads to an increased influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. patsnap.com The deuteration in this compound could potentially influence its binding affinity and selectivity for GABA-A receptor subtypes.

Deuterium (B1214612) substitution can alter the physicochemical properties of a molecule, including its lipophilicity and the strength of hydrogen bonds, which are critical for ligand-receptor interactions. irb.hrmdpi.com While direct experimental data on this compound is limited, studies on other deuterated compounds have shown that such changes can lead to either increased or decreased binding affinity depending on the specific interactions at the binding site. mdpi.com For instance, if the deuterated positions are involved in crucial hydrogen bonding or hydrophobic interactions within the receptor's binding pocket, a change in affinity would be expected. Computational modeling and in vitro binding assays, such as radioligand displacement studies, would be necessary to quantify these effects for this compound.

Table 1: Hypothetical In Vitro Binding Affinities of Mephenoxalone and this compound for GABA-A Receptor Subtypes

CompoundReceptor SubtypeKi (nM) - HypotheticalFold Change (d3 vs. non-d3)
Mephenoxaloneα1β2γ2150-
This compoundα1β2γ21350.9
Mephenoxaloneα2β3γ2180-
This compoundα2β3γ21901.06
Mephenoxaloneα5β3γ2250-
This compoundα5β3γ22400.96

Note: The data in this table is hypothetical and for illustrative purposes, as direct experimental values for this compound are not currently available in the public domain. It demonstrates how deuteration could subtly alter binding affinities.

Many drugs that interact with GABA-A receptors, such as benzodiazepines, act as positive allosteric modulators (PAMs). ump.edu.plnih.govdovepress.com They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA when it binds. ump.edu.pl Mephenoxalone is believed to act in a similar manner, potentiating GABAergic neurotransmission. patsnap.com

In vitro functional assays, such as electrophysiological recordings from cells expressing specific GABA-A receptor subtypes, are used to investigate allosteric modulation. nih.gov These assays can determine how this compound affects the GABA concentration-response curve. A PAM would typically cause a leftward shift in this curve, indicating an increased potency of GABA. The magnitude of this potentiation is a key parameter. Deuteration could potentially alter the allosteric modulation by affecting the conformational changes in the receptor that are induced upon binding. rsc.org Studies on other allosteric modulators have shown that even minor structural changes can impact their modulatory effects. researchgate.netucsd.edunih.govmonash.edu

Influence of Deuteration on Binding Affinity and Selectivity to Neurotransmitter Receptors (e.g., GABA-A)

Cellular Signal Transduction Pathway Analysis (In Vitro)

The binding of a ligand to its receptor initiates a cascade of intracellular events known as signal transduction. Analyzing these pathways provides a deeper understanding of the drug's cellular effects.

The primary signaling event following GABA-A receptor activation is an influx of chloride ions. patsnap.com However, downstream effects can involve various intracellular signaling cascades. For instance, prolonged changes in intracellular chloride concentration and membrane potential can influence the activity of other signaling molecules and pathways, such as those involving calcium ions and protein kinases. nih.gov While Mephenoxalone's primary action is on the GABA-A receptor, its downstream consequences on signaling pathways like the MAPK/ERK pathway or PI3K/Akt pathway could be investigated in vitro using techniques like Western blotting or reporter gene assays. nih.gov

Deuteration in this compound is not expected to directly alter these intracellular pathways. However, by modifying the drug's metabolic stability, deuteration could lead to a more sustained interaction with the receptor, resulting in a prolonged or more pronounced effect on these signaling cascades. nih.gov

The principal effect of Mephenoxalone is the modulation of the GABA-A receptor, which is a ligand-gated ion channel. patsnap.comtargetmol.com The enhanced opening of this chloride channel in response to GABA leads to hyperpolarization of the neuron, making it less likely to fire an action potential. patsnap.com This is the core mechanism of its muscle relaxant and anxiolytic effects.

The impact of deuteration on ion channel function has been studied for other channels. For example, the use of deuterium oxide (D2O) has been shown to slow the gating kinetics of both sodium and potassium channels. mdpi.comrupress.org While this compound is a modulator rather than the solvent, the principle that isotopic substitution can affect channel kinetics is established. nih.gov For this compound, any alteration in its binding kinetics or residence time at the allosteric site due to deuteration could translate into changes in the frequency or duration of GABA-A channel opening.

Table 2: Hypothetical Effects of this compound on GABA-A Receptor-Mediated Chloride Currents

ParameterMephenoxaloneThis compound (Hypothetical)
GABA EC50 Shift (Fold)2.52.8
Peak Current Amplitude (% of GABA alone)180%190%
Deactivation Time Constant (ms)150165

Note: This table presents hypothetical data to illustrate the potential impact of deuteration on the functional modulation of GABA-A receptors. Direct experimental data is needed for confirmation.

Effects on Intracellular Signaling Cascades

In Vitro Electrophysiological Studies on Neural and Muscular Tissues

Electrophysiological techniques, such as patch-clamp recording, are invaluable for studying the effects of a compound on the electrical properties of excitable cells like neurons and muscle fibers. nih.govnih.gov

For this compound, in vitro electrophysiological studies would be conducted on cultured neurons or brain slices to directly measure its effects on neuronal excitability. These studies would confirm the enhancement of GABAergic inhibitory postsynaptic currents (IPSCs) and could reveal any subtle differences in the kinetics or magnitude of this effect compared to the non-deuterated compound.

While Mephenoxalone acts centrally, its muscle relaxant effects manifest in the periphery. patsnap.commedchemexpress.com Direct electrophysiological studies on cultured muscle cells are less likely to show a primary effect, as the drug's main target is the central nervous system. patsnap.com However, in a co-culture system of neurons and muscle cells, the compound's ability to reduce neuronally-induced muscle contractions could be quantified. wikipedia.org The enhanced metabolic stability of this compound might lead to a more sustained suppression of neuronal firing and, consequently, a more prolonged relaxation of muscle fibers in such a system.

Assessment of Neural Excitability and Synaptic Transmission

This compound, like its non-deuterated counterpart, primarily exerts its influence by depressing the central nervous system. patsnap.compatsnap.com Its mechanism involves the inhibition of polysynaptic reflex arcs within the spinal cord, which reduces the transmission of nerve impulses responsible for muscle spasms. patsnap.commedtigo.com This action effectively decreases the frequency and intensity of involuntary muscle contractions. patsnap.com

In vitro models using neuronal cultures allow for the detailed study of these effects on synaptic transmission. researchgate.net The application of compounds like this compound to such systems can demonstrate changes in postsynaptic potentials and neuronal firing rates. While the primary action is on the GABAergic system, some research suggests potential modulation of serotonergic and dopaminergic pathways, which could contribute to a broader calming effect on the central nervous system. patsnap.com

Table 1: In Vitro Effects of this compound on Neural Parameters This table illustrates the expected effects based on the known mechanisms of the parent compound, mephenoxalone.

ParameterObservationImplied Mechanism
Neuronal Membrane Potential HyperpolarizationIncreased chloride ion influx via GABA-A receptors. patsnap.com
Action Potential Firing Rate DecreasedReduced likelihood of reaching firing threshold due to hyperpolarization. patsnap.com
Excitatory Postsynaptic Potentials (EPSPs) No direct inhibitionPrimary effect is on enhancing inhibition, not blocking excitation.
Inhibitory Postsynaptic Potentials (IPSPs) PotentiatedEnhanced GABAergic transmission. patsnap.commedtigo.com
Spinal Reflex Arc Activity InhibitedDepression of polysynaptic pathways. patsnap.commedtigo.com

Direct Effects on Muscle Contraction Mechanisms in Isolated Preparations

While the predominant effects of mephenoxalone are centrally mediated through the nervous system, there is consideration for potential direct actions on muscle tissue. patsnap.com The compound does not primarily act on the muscle fibers themselves in the way that peripherally acting muscle relaxants do. patsnap.com Instead, its main route of action is the reduction of nerve signals that command the muscles to contract. patsnap.com

However, some investigations suggest a possible secondary, direct peripheral action. patsnap.com This could involve the modulation of ion flux within the muscle cells, specifically calcium ions (Ca2+), which are fundamental to the process of muscle contraction and relaxation. patsnap.com In vitro preparations of isolated muscle tissue allow for the study of these potential direct effects, separate from the influence of the central nervous system. nih.gov By influencing calcium dynamics within the sarcoplasm, the compound might help to reduce excessive muscle contractions. patsnap.com Studies on various agents in isolated muscle cell cultures, like C2C12 myoblasts, have shown how different compounds can modulate cell proliferation, differentiation, and contractility, providing a model for such investigations. nih.gov

Table 2: Assessment of this compound on Isolated Muscle Preparations This table outlines the hypothetical direct effects on muscle tissue, a secondary mechanism to its primary central action.

ParameterObservation in Isolated Muscle CellsImplied Mechanism
Direct Muscle Fiber Contraction No significant direct inhibitionThe primary mechanism is not at the neuromuscular junction or on the muscle fiber itself. patsnap.com
Intracellular Calcium (Ca2+) Flux Potential modulationA possible, though not primary, mechanism involving altered calcium dynamics within the muscle cell. patsnap.com
Response to Direct Electrical Stimulation UnchangedLack of direct effect on the contractile apparatus.

Computational and Modeling Approaches for Mephenoxalone D3 Research

Quantum Mechanical Calculations of Deuterium (B1214612) Isotope Effects

Quantum mechanics (QM) offers a fundamental understanding of molecular behavior by analyzing the distribution and energy of electrons and nuclei. In the context of Mephenoxalone-d3, QM calculations are crucial for quantifying the changes in molecular properties that arise from replacing hydrogen with deuterium. A key principle is that the greater mass of deuterium leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. sustainability-directory.comias.ac.in This difference is the origin of the kinetic isotope effect (KIE), where the stronger C-D bond requires more energy to be broken, often resulting in a slower metabolic reaction rate. sustainability-directory.comwikipedia.org

Metabolic "soft spots" are chemically labile sites on a molecule that are most susceptible to enzymatic transformation, often by cytochrome P450 (CYP) enzymes. chemistryviews.orgresearchgate.net Identifying these sites is a critical step in drug design. Computational tools can predict these soft spots by calculating the reactivity of different parts of the molecule. frontiersin.orgacs.org For Mephenoxalone (B1676273), which is metabolized by CYP1A2 and CYP2E1, likely soft spots include the methoxy (B1213986) group and positions on the aromatic ring. medtigo.com

In this compound, the deuterium atoms are placed on the methoxy group (-OCD₃). QM calculations can be used to predict how this deuteration will affect metabolic cleavage. By calculating the activation energies for hydrogen abstraction versus deuterium abstraction at this position, researchers can quantify the expected reduction in the rate of O-demethylation. These methods can predict whether deuteration effectively "hardens" this soft spot, potentially shifting metabolism to other, less favorable sites on the molecule—a phenomenon known as metabolic switching. plos.org The accuracy of these predictions can be high, with some computational models identifying the correct site of metabolism in over 90% of cases. chemistryviews.org

Bond dissociation energy (BDE) is the energy required to break a chemical bond homolytically. wikipedia.org It serves as a direct measure of bond strength. QM calculations can accurately predict BDEs. The C-D bond is stronger and has a higher BDE than a C-H bond. stackexchange.comechemi.com This is a direct consequence of the lower zero-point energy of the C-D bond. ias.ac.inechemi.com

For this compound, QM calculations would quantify the precise increase in BDE for the C-D bonds of the deuterated methyl group compared to the C-H bonds in the non-deuterated parent drug. This data is fundamental to understanding the kinetic isotope effect. A higher BDE translates to a higher energy barrier for metabolic reactions that involve the cleavage of this bond, providing a clear, quantitative explanation for the anticipated decrease in the rate of metabolism.

Table 1: Exemplary Bond Dissociation Energy (BDE) Comparison

This table illustrates the typical difference in BDE between C-H and C-D bonds as would be calculated for a relevant functional group. The values are representative and based on general chemical principles. stackexchange.comechemi.com

Bond TypeTypical BDE (kJ/mol)Relative Strength
R-CH₃~414Standard
R-CD₃~422Stronger

Prediction of Metabolic Soft Spots and Cleavage Preferences

Molecular Docking and Dynamics Simulations

While QM calculations focus on the intrinsic properties of the drug molecule, molecular docking and dynamics simulations explore the interaction between the drug (ligand) and its biological target (protein). These methods are vital for understanding how deuteration might affect the drug's binding affinity and the stability of the drug-protein complex.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. plos.org For this compound, docking simulations would be performed with its target proteins, such as those involved in its muscle relaxant effects (e.g., receptors in the central nervous system) or metabolic enzymes (e.g., CYP1A2/CYP2E1). medtigo.compatsnap.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. MD can be used to analyze the stability of the docked pose and to calculate the free energy of binding, which is composed of enthalpic and entropic components. mdpi.com

Deuteration can impact binding thermodynamics in several ways. The changes in vibrational frequencies upon isotopic substitution can affect the conformational entropy of the ligand. Furthermore, the strength of hydrogen bonds involving the deuterated group may be altered, which would change the enthalpy of binding. mdpi.com It has been observed that ligand binding can either increase or decrease protection from hydrogen/deuterium exchange, indicating complex changes to the protein's dynamics and the thermodynamics of the interaction. nih.govacs.org By running MD simulations for both Mephenoxalone and this compound, researchers can compute the difference in binding free energy (ΔΔG) to predict whether deuteration leads to a more or less stable complex. Studies on other systems have shown that solvent isotope effects can also play a significant role, where the thermodynamics of reduction for a protein like cytochrome c are different in D₂O compared to H₂O. researchgate.net

Table 2: Illustrative Thermodynamic Parameters from a Hypothetical MD Simulation

This table shows a hypothetical comparison of binding thermodynamics for Mephenoxalone and this compound with a target protein.

LigandBinding Enthalpy (ΔH, kcal/mol)Binding Entropy (-TΔS, kcal/mol)Binding Free Energy (ΔG, kcal/mol)
Mephenoxalone-10.54.0-6.5
This compound-10.74.1-6.6

Prediction of Ligand-Protein Binding Conformations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Modeling

QSAR and QSMR are statistical modeling techniques that correlate the structural or physicochemical properties of a series of compounds with their biological activity or metabolic rate, respectively. researchgate.netresearchgate.net These models are built from large datasets and can be used to predict the properties of new, unsynthesized molecules. nih.govmdpi.com

For a series of deuterated analogues of Mephenoxalone, a QSAR model could be developed to predict their potency as muscle relaxants. The model would use molecular descriptors (e.g., electronic properties, size, hydrophobicity) to build a mathematical relationship with the measured biological activity.

A QSMR model would be particularly valuable for this compound. By training a model on a set of compounds with known metabolic rates (including various deuterated and non-deuterated analogues), it would be possible to predict the metabolic stability of this compound. The model might identify specific descriptors, such as the BDE of the metabolically labile bond or electronic properties of the aromatic ring, as being critical for determining the rate of metabolism. These models are powerful tools in drug discovery for prioritizing which compounds to synthesize and test experimentally, saving significant time and resources. researchgate.netpensoft.net

Developing Predictive Models for Deuterated Compound Behavior

Predictive modeling plays a crucial role in the development of deuterated drugs by simulating the consequences of isotopic substitution on a drug's ADME (absorption, distribution, metabolism, and excretion) properties. alfa-chemistry.com The primary goal is to forecast how the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, will affect the rate and pathways of drug metabolism. informaticsjournals.co.in

Key Modeling Approaches:

Pharmacokinetic (PK) Simulations: These models predict the concentration of a drug in the body over time. For this compound, PK simulations would aim to predict how deuteration at the methoxy group might alter its metabolic fate. The replacement of hydrogen with deuterium can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov This can lead to a longer half-life, increased systemic exposure (AUC), and potentially a lower peak plasma concentration (Cmax) compared to the non-deuterated parent compound, Mephenoxalone. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that integrates drug-specific data with physiological parameters to simulate drug disposition in various organs and tissues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. googleapis.com In the context of deuterated compounds, QSAR can be used to predict how the change in vibrational energy of the C-D bond influences binding affinity to target receptors or metabolic enzymes. While this compound is expected to have a similar pharmacological action to Mephenoxalone, QSAR could help refine predictions of its potency and potential for off-target effects. medtigo.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movements of atoms and molecules over time. These simulations can help understand how deuteration affects the conformational flexibility of this compound and its interaction with its biological targets. alfa-chemistry.com The increased mass of deuterium can subtly alter the molecule's vibrational modes, which could influence the stability of the drug-receptor complex.

Illustrative Data Table: Predicted Pharmacokinetic Parameters of Mephenoxalone vs. This compound

The following table illustrates the hypothetical impact of deuteration on the pharmacokinetic parameters of Mephenoxalone, based on general principles observed with other deuterated drugs. nih.govacs.org

ParameterMephenoxalone (Hypothetical)This compound (Predicted)Predicted Fold ChangeRationale
Half-life (t½) 2.5 hours4.5 hours1.8x IncreaseSlower metabolism due to the kinetic isotope effect. juniperpublishers.com
Area Under the Curve (AUC) 800 ng·h/mL1500 ng·h/mL1.875x IncreaseIncreased systemic exposure due to reduced clearance. nih.gov
Maximum Concentration (Cmax) 200 ng/mL180 ng/mL0.9x DecreaseSlower rate of absorption or first-pass metabolism. acs.org
Clearance (CL) 15 L/h8 L/h0.53x DecreaseReduced rate of metabolic breakdown by liver enzymes. researchgate.net

Note: The values presented in this table are illustrative and not based on experimental data for this compound. They are intended to demonstrate the potential effects of deuteration as predicted by computational models.

In Silico Screening for Novel Deuterated Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of virtual compounds to identify those with the highest probability of having a desired biological activity. researchgate.net This approach is invaluable for designing novel deuterated analogs of Mephenoxalone with potentially further optimized properties.

The process typically involves:

Defining the Target and Library: The first step is to identify the biological target of Mephenoxalone, which is understood to be within the central nervous system, and to create a virtual library of potential deuterated analogs. medtigo.com This library would include variations in the position and number of deuterium atoms on the Mephenoxalone scaffold.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. pensoft.net For Mephenoxalone analogs, docking studies would be used to assess how different deuteration patterns might affect the binding affinity to its receptor(s). The goal is to identify analogs that maintain or improve upon the binding of the parent drug.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov For deuterated analogs of Mephenoxalone, these tools would be used to screen for candidates with the most promising predicted pharmacokinetic profiles and the lowest potential for toxicity. informaticsjournals.co.in This allows for the prioritization of a smaller, more promising set of candidates for synthesis and experimental testing. mdpi.com

Illustrative Data Table: In Silico Screening of Hypothetical Mephenoxalone-dn Analogs

This table provides a hypothetical example of how in silico screening might be used to evaluate different deuterated analogs of Mephenoxalone.

Compound IDDeuteration PositionPredicted Binding Affinity (kcal/mol)Predicted Metabolic Stability (t½, hours)Predicted Bioavailability (%)
MephenoxaloneNone-7.52.560
This compoundMethoxy group-7.64.575
Mephenoxalone-d5Aromatic ring-7.43.065
Mephenoxalone-d2Oxazolidinone ring-7.52.862

Note: This table is for illustrative purposes. The binding affinity, metabolic stability, and bioavailability values are hypothetical and intended to demonstrate the type of data generated during an in silico screening process.

By leveraging these computational and modeling approaches, researchers can rationally design and prioritize deuterated compounds like this compound and its novel analogs, significantly streamlining the drug development process and increasing the likelihood of creating safer and more effective medicines. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Mephenoxalone Analogs

Development of Novel Deuteration Strategies and Reagents

The synthesis of deuterated compounds has moved beyond traditional methods, with a growing focus on efficiency, selectivity, and the use of innovative reagents. The development of deuterated drugs is a burgeoning field, as evidenced by the FDA approval of molecules like Deutetrabenazine (Austedo). The primary goal is to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties by selectively replacing hydrogen with deuterium (B1214612) at sites of metabolic activity. nih.gov

Future research into the synthesis of Mephenoxalone-d3 and other analogs will likely concentrate on site-selective deuteration, which remains a significant synthetic challenge. One promising area is the advancement of hydrogen/deuterium (H/D) exchange reactions, which allow for the direct conversion of C-H bonds to C-D bonds. researchgate.net These methods are attractive because they can be more straightforward than constructing a deuterated molecule from scratch.

Key emerging strategies include:

Catalytic H/D Exchange: The use of transition-metal catalysts to achieve site-specific deuteration on complex molecules like Mephenoxalone (B1676273).

Novel Deuterated Reagents: The development and application of new, highly efficient deuterating agents. For instance, deuterated alkyl sulfonium (B1226848) salts have been developed for introducing specific deuterated groups (like -CD3) with excellent deuterium content and site selectivity, using inexpensive deuterium sources like deuterium oxide (D₂O). researchgate.net

Flow Chemistry: Implementing deuteration reactions in continuous flow reactors can offer better control over reaction conditions, improve safety, and allow for easier scalability.

Table 1: Comparison of Deuteration Strategies

Strategy Description Advantages for this compound Synthesis Challenges
Traditional Synthesis Building the molecule with deuterated starting materials. High deuterium incorporation at specific sites. Often requires multi-step, lengthy synthetic routes.
H/D Exchange Reactions Direct replacement of hydrogen with deuterium on the final molecule or a late-stage intermediate. Simpler, more direct route to the target molecule. Can suffer from a lack of site selectivity and incomplete deuterium incorporation.

| Deuterated Alkylating Agents | Using reagents like dₙ-alkyl sulfonium salts to add a deuterated alkyl group. | Excellent site selectivity and high deuterium content. | Limited to the introduction of specific alkyl groups. |

Integration into Advanced Organ-on-a-Chip and Microfluidic Systems for Metabolism and Interaction Studies

Organ-on-a-chip (OoC) and microfluidic systems are revolutionary platforms that mimic the physiological and mechanical environment of human organs in vitro. frontiersin.org These microphysiological systems, often containing living human cells cultured in a microfluidic device, offer a more accurate prediction of human drug efficacy, metabolism, and toxicity compared to traditional 2D cell cultures or animal models. nih.govrsc.org

For this compound, OoC technology provides an unparalleled opportunity to study its metabolic advantages. A multi-organ chip, such as a "gut-liver-on-a-chip," could be used to simulate the entire process of oral drug absorption and first-pass metabolism. nih.govrsc.org Such a system would allow researchers to:

Directly compare the metabolic rate and metabolite profile of this compound versus its non-deuterated counterpart in a human-relevant system.

Investigate the impact of the kinetic isotope effect on the formation of specific metabolites, potentially identifying a reduction in the generation of toxic byproducts.

Study drug-drug interactions by introducing other compounds into the system and monitoring changes in this compound metabolism in real-time.

The liver-on-a-chip is particularly crucial, as the liver is the primary site of drug metabolism. nih.govxiahepublishing.com Advanced liver-on-a-chip models incorporating different liver cell types can provide detailed insights into the expression and activity of key metabolic enzymes, such as Cytochrome P450 (CYP450), which are responsible for breaking down Mephenoxalone. frontiersin.org

Table 2: Hypothetical Gut-Liver-on-a-Chip Study for this compound

Module Cell Types Function Simulated Data Obtained for this compound
Gut Chip Caco-2 cells, goblet cells Intestinal absorption, mucus production, and gut wall metabolism. nih.govrsc.org Bioavailability, rate of absorption, and formation of metabolites in the intestine.
Microfluidic Channel - Circulatory system connecting the organs. frontiersin.org Transport kinetics from the "gut" to the "liver."

| Liver Chip | Primary human hepatocytes, Kupffer cells | First-pass metabolism and detoxification. nih.govfrontiersin.org | Rate of hepatic clearance, profile of liver-generated metabolites, potential hepatotoxicity. |

Exploration of this compound in Proteomics and Metabolomics Research for Pathway Tracing

Proteomics and metabolomics are powerful "omics" technologies that enable the large-scale study of proteins and metabolites within a biological system, respectively. mdc-berlin.de Integrating these approaches can reveal how a drug affects cellular networks and metabolic pathways. nih.govmdpi.com this compound is an ideal tool for such studies because the deuterium atoms act as a stable, non-radioactive isotopic label.

When introduced to cells or an organism, this compound can be distinguished from its naturally occurring (non-deuterated) counterpart by mass spectrometry. This allows researchers to:

Trace Metabolic Pathways: Precisely follow the biotransformation of this compound, identifying and quantifying its specific metabolites with high accuracy. This helps to build a comprehensive map of its metabolic fate.

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with this compound administration. mdc-berlin.de This would allow researchers to measure changes in the expression of thousands of proteins in response to the drug, identifying the pathways and cellular machinery it influences.

Flux Analysis: By using pulsed stable isotope-resolved metabolomics (pSIRM), the dynamic flow of metabolites through various pathways can be measured. mdc-berlin.de This could reveal how this compound alters central carbon metabolism or other key cellular processes.

This integrated "multi-omics" approach provides a systems-level understanding of the drug's mechanism of action and its effects on cellular physiology, potentially uncovering new therapeutic targets or biomarkers of drug response. frontiersin.org

Potential for Derivatization of this compound for Targeted Research Probes

Derivatization is the process of chemically modifying a compound to produce a new one with different properties suitable for a specific purpose. This compound can serve as a stable core for the creation of sophisticated chemical probes to investigate its biological interactions in detail.

Potential derivatization strategies include:

Affinity-Based Probes: Attaching a biotin (B1667282) tag to a non-critical position on the this compound molecule. This would allow researchers to use techniques like affinity purification coupled with mass spectrometry to "pull down" and identify the specific proteins that Mephenoxalone binds to within the cell.

Fluorescent Probes: Conjugating a fluorophore (a fluorescent chemical compound) to this compound. This would create a probe that enables the visualization of the drug's distribution within cells and tissues using advanced microscopy techniques, providing spatial and temporal information about its localization.

Photo-affinity Labels: Incorporating a photo-reactive group into the this compound structure. When exposed to UV light, this group can form a covalent bond with nearby interacting proteins, permanently tagging the drug's binding partners for subsequent identification.

Prodrug Analogs: Derivatization can be used to create prodrugs, which are inactive compounds that are converted into the active drug within the body. vdoc.pub Creating a prodrug of this compound could be explored to further modify its solubility, stability, or targeting to specific tissues.

These derivatized probes would be invaluable tools for elucidating the precise molecular targets of Mephenoxalone, moving beyond its known function to potentially uncover novel mechanisms of action.

Table 3: Mentioned Chemical Compounds

Compound Name Formula Use/Mention in Article
Mephenoxalone C₁₁H₁₃NO₄ Parent compound, muscle relaxant, and anxiolytic. nih.gov
This compound C₁₁H₁₀D₃NO₄ Deuterated analog of Mephenoxalone for research.
Deutetrabenazine (Austedo) C₁₉H₂₂D₅NO₃ Example of an FDA-approved deuterated drug. nih.gov
Deuterium Oxide (D₂O) D₂O Inexpensive deuterium source for H/D exchange reactions. researchgate.net

Q & A

Q. What are the validated analytical techniques for confirming the isotopic purity of Mephenoxalone-d3, and how can researchers address discrepancies in purity assessments?

Isotopic purity is critical for deuterated compounds like this compound. Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to quantify deuterium incorporation by comparing molecular ion clusters. Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR , can identify isotopic distribution patterns. Discrepancies may arise due to solvent exchange or synthetic byproducts; ensure samples are lyophilized and analyzed under inert conditions to minimize deuterium loss . Cross-validate results using orthogonal methods (e.g., isotope ratio mass spectrometry) to resolve contradictions .

Q. What experimental protocols are recommended for assessing the chemical stability of this compound under varying storage conditions?

Design stability studies using accelerated degradation testing :

  • Temperature : Incubate samples at 40°C, 60°C, and -80°C (control) for 1–4 weeks.
  • pH : Expose this compound to buffers spanning physiological pH (1.2–7.4).
  • Light : Perform photostability tests under ICH Q1B guidelines.
    Monitor degradation via reverse-phase HPLC with UV detection (λ = 220–280 nm). Quantify degradation products using calibrated standards and report percent recovery. Include deuterium retention as a stability metric .

Q. How should researchers optimize sample preparation for this compound quantification in biological matrices?

Use solid-phase extraction (SPE) with deuterated internal standards (e.g., Mephenoxalone-d6) to correct for matrix effects. Validate recovery rates (>85%) and matrix effects (<15%) per FDA bioanalytical guidelines. For plasma samples, employ protein precipitation with acetonitrile (3:1 v/v), followed by centrifugation (10,000 × g, 10 min). Analyze supernatants via LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to this compound .

Advanced Research Questions

Q. What experimental designs are suitable for comparing the pharmacokinetic (PK) profiles of this compound with its non-deuterated analog?

Adopt a crossover study design in animal models (e.g., rodents):

  • Administer equimolar doses of both compounds intravenously and orally.
  • Collect serial blood samples over 24–72 hours.
  • Quantify plasma concentrations using LC-MS/MS with isotope dilution.
    Analyze data via compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate AUC, Cmax, and half-life. Account for isotopic effects on metabolic enzymes (e.g., CYP450 isoforms) using in vitro microsomal assays .

Q. How can researchers resolve contradictions in metabolic pathway data for this compound observed across different in vitro and in vivo models?

Contradictions may arise from species-specific metabolism or isotopic effects. Conduct triangulation studies :

  • Compare metabolite profiles in human hepatocytes, rat liver microsomes, and in vivo rodent models.
  • Use high-resolution mass spectrometry (HRMS) to identify deuterium retention in metabolites.
  • Apply kinetic isotope effect (KIE) analysis to quantify rate differences in oxidative pathways.
    Validate findings with recombinant enzyme assays (e.g., CYP3A4, CYP2D6) to isolate isotopic impacts .

Q. What strategies improve the detection limits of this compound in complex matrices like brain tissue or fecal matter?

Enhance sensitivity via:

  • Derivatization : Use pentafluorophenyl reagents to increase ionization efficiency in LC-MS.
  • Microextraction : Implement stir-bar sorptive extraction (SBSE) for low-volume samples.
  • Data-independent acquisition (DIA) : Apply SWATH-MS to capture fragment ion spectra across all detectable m/z ranges.
    Calibrate with matrix-matched standards and report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥ 3 and ≥10, respectively) .

Methodological Best Practices

  • Reproducibility : Document all synthetic steps, purification methods, and instrument parameters (e.g., LC gradient profiles, collision energies) to enable replication .
  • Data Contradictions : Apply root-cause analysis (e.g., Ishikawa diagrams) to trace discrepancies to sources like isotopic impurities, matrix interferences, or instrument drift .
  • Ethical Compliance : Adhere to institutional guidelines for isotopic tracer studies, including waste disposal protocols for deuterated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.